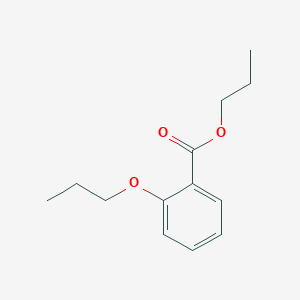

Propyl 2-propoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

propyl 2-propoxybenzoate |

InChI |

InChI=1S/C13H18O3/c1-3-9-15-12-8-6-5-7-11(12)13(14)16-10-4-2/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

OOTWRZYLVVPEHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)OCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Propyl 2 Propoxybenzoate and Its Derivatives

Esterification Strategies for Benzoate (B1203000) Core Formation

The formation of the propyl benzoate core is a critical step in the synthesis of the target molecule. This is typically achieved through either direct esterification of the corresponding carboxylic acid or by transesterification from another ester.

Classical and Catalytic Esterification Protocols

The most common method for synthesizing benzoate esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the case of propyl 2-propoxybenzoate, this would involve reacting 2-propoxybenzoic acid with propanol (B110389).

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com A variety of acid catalysts can be employed, both homogeneous and heterogeneous. Common homogeneous catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.commdpi.com Heterogeneous catalysts, such as supported iron oxide nanoparticles, have also been shown to be effective and offer the advantage of easy separation and recyclability. nih.gov

The choice of catalyst and reaction conditions can significantly impact the yield of the ester. For instance, a study on the esterification of substituted benzoic acid under microwave conditions demonstrated that the yield could be optimized by adjusting the temperature and duration of the reaction. researchgate.net Primary alcohols, like propanol, generally give higher product yields compared to more sterically hindered secondary or tertiary alcohols. researchgate.net

| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Methanol | FeNP@SBA-15 (0.1 mol%) | Reflux, 6 h | 99 | nih.gov |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H₂SO₄ (catalytic) | Microwave, 130°C, 15 min | 78 | researchgate.net |

| 4-Fluoro-3-nitrobenzoic Acid | Propanol | H₂SO₄ (catalytic) | Microwave, 130°C, 15 min | 83 | researchgate.net |

| 4-Fluoro-3-nitrobenzoic Acid | Butanol | H₂SO₄ (catalytic) | Microwave, 130°C, 15 min | 98 | researchgate.net |

| Acetic Acid | Ethanol | Acid catalyst | Equimolar reactants | 65 | masterorganicchemistry.com |

| Acetic Acid | Ethanol (10-fold excess) | Acid catalyst | - | 97 | masterorganicchemistry.com |

Transesterification Processes in Derivative Synthesis

Transesterification is another valuable method for the synthesis of esters, involving the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. nih.gov This process is particularly useful for producing different esters from a common precursor. For example, methyl 2-propoxybenzoate could be converted to this compound by reacting it with propanol.

The reaction is reversible and is typically driven to completion by using a large excess of the desired alcohol or by removing the lower-boiling alcohol byproduct. researchgate.net Both acid and base catalysts can be employed for transesterification. The choice of catalyst depends on the specific substrates and desired reaction conditions. nih.gov While specific examples for the transesterification of 2-propoxybenzoates are not abundant in the literature, the general principles of transesterification are well-established and applicable. researchgate.net

Etherification Techniques for Propoxy Moiety Introduction

The introduction of the 2-propoxy group onto the benzene (B151609) ring is a key step in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a prominent method.

Williamson Ether Synthesis and Related Alkylation Methods

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the O-alkylation of a propyl 2-hydroxybenzoate precursor with a propyl halide.

The first step is the deprotonation of the hydroxyl group of propyl 2-hydroxybenzoate to form a more nucleophilic phenoxide. A variety of bases can be used for this purpose, with sodium hydride (NaH), potassium hydride (KH), and sodium ethoxide being common choices. masterorganicchemistry.com The choice of base and solvent can influence the reaction rate and yield. Protic solvents tend to slow down the reaction, making aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) often preferred. wikipedia.org

A detailed synthesis of a related compound, 2-propoxy-5-methylbenzoic acid, illustrates this methodology. In one route, the propyl ester of p-cresotinic acid was converted to the corresponding propoxy ether by reacting it with propyl iodide in the presence of sodium ethoxide. nih.gov

| Substrate | Alkylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Propyl 2-hydroxy-5-methylbenzoate | Propyl iodide | Sodium ethoxide | Ethanol | Reflux | 77 | nih.gov |

| Generic Alcohol | Alkyl Halide | NaH or KH | Acetonitrile or DMF | 50-100°C, 1-8 h | 50-95 (lab scale) | wikipedia.org |

Regioselective Functionalization of Aromatic Ethers

The introduction of additional functional groups onto the aromatic ring of this compound allows for the synthesis of a diverse range of derivatives. The position of the new substituent is directed by the existing propoxy and propyl ester groups.

Both the alkoxy (-OR) and the ester (-COOR) groups influence the regioselectivity of electrophilic aromatic substitution reactions. The propoxy group is an activating, ortho-, para-directing group due to the lone pairs of electrons on the oxygen atom which can be donated to the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Conversely, the propyl ester group is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming substituents to the meta position.

When both an activating and a deactivating group are present on the same aromatic ring, the activating group generally exerts the dominant directing effect. Therefore, in the case of this compound, electrophilic substitution is expected to occur primarily at the positions ortho and para to the strongly activating propoxy group. However, the steric hindrance from the adjacent propyl ester group may influence the ratio of ortho to para substitution. Specific regioselective reactions such as nitration, halogenation, and Friedel-Crafts acylation would need to be considered on a case-by-case basis to determine the precise outcome. For instance, palladium-catalyzed regioselective halogenation has been demonstrated on similar heterocyclic systems, where a directing group controls the position of halogenation. rsc.org

Multi-step Organic Synthesis Pathways for Complex Derivatives

The this compound scaffold can serve as a versatile starting material or intermediate in the multi-step synthesis of more complex molecules with potential biological activity. While specific examples utilizing this compound in the synthesis of natural products are not readily found in the literature, the synthetic strategies employed for related 2-alkoxybenzoic acid derivatives can be extrapolated. nih.gov

For instance, 2-alkoxybenzoic acids and their esters are valuable precursors in the synthesis of various pharmaceutical compounds. nih.gov The functional groups present in this compound, namely the ester and ether, can be further manipulated. The ester can be hydrolyzed back to a carboxylic acid, which can then be converted to other functional groups such as amides or used in coupling reactions. The propoxy group is generally stable but can be cleaved under harsh conditions if necessary.

An example of a multi-step synthesis involving a 2-alkoxybenzoic acid derivative is the preparation of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of the drug fenofibrate. nih.gov This synthesis involves several steps, including esterification and reduction, demonstrating how a substituted benzoic acid core can be elaborated into a more complex, biologically relevant molecule. The development of multi-step syntheses often requires careful planning of the reaction sequence to ensure compatibility of functional groups and to achieve the desired stereochemistry.

Sequential Reaction Schemes and Optimized Conditions (e.g., Four-Step Syntheses)

A common and adaptable approach to synthesizing this compound involves a multi-step sequential process. A representative four-step synthesis starts from a readily available precursor, salicylic (B10762653) acid. This method combines fundamental organic transformations, including esterification and Williamson ether synthesis, to build the target molecule.

The initial step typically involves the protection of the carboxylic acid functionality of salicylic acid, often through esterification with propanol to yield propyl salicylate (B1505791). This is followed by a Williamson ether synthesis, where the phenolic hydroxyl group of propyl salicylate is alkylated using a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a suitable base to form the desired this compound. Alternatively, the sequence can be reversed, starting with the propoxylation of salicylic acid followed by the esterification of the resulting 2-propoxybenzoic acid.

Optimization of this sequence is crucial for maximizing yield and purity. Key parameters that are often fine-tuned include the choice of base, solvent, temperature, and reaction time for the Williamson ether synthesis, as well as the catalyst and conditions for esterification.

For instance, the synthesis of the related compound 2-propoxy-5-methylbenzoic acid has been reported, which provides insights into a potential pathway. This synthesis involved the esterification of p-cresotinic acid, followed by propylation and subsequent hydrolysis. This highlights the modularity of sequential syntheses in accessing a variety of substituted propoxybenzoates.

A plausible four-step synthesis of this compound can be outlined as follows:

Esterification of Salicylic Acid: Salicylic acid is reacted with propanol in the presence of an acid catalyst (e.g., sulfuric acid) to form propyl salicylate.

Deprotonation: The resulting propyl salicylate is treated with a base (e.g., sodium hydride or potassium carbonate) to deprotonate the phenolic hydroxyl group, forming a phenoxide.

Williamson Ether Synthesis: The phenoxide is then reacted with a propyl halide (e.g., 1-bromopropane) to form the this compound.

Purification: The final product is purified using techniques such as distillation or chromatography.

| Step | Reactants | Reagents/Catalyst | Solvent | Key Conditions | Product |

| 1 | Salicylic Acid, Propanol | H₂SO₄ (catalytic) | Propanol (excess) | Reflux | Propyl Salicylate |

| 2 | Propyl Salicylate | NaH or K₂CO₃ | DMF or Acetone | Room Temperature | Sodium or Potassium Propyl Salicylate |

| 3 | Sodium or Potassium Propyl Salicylate | 1-Bromopropane | DMF or Acetone | Reflux | This compound |

This table presents a generalized and hypothetical reaction scheme based on established organic chemistry principles.

Integration of Coupling Reactions (e.g., Sonogashira Coupling for Ethynyl (B1212043) Derivatives)

To introduce further molecular complexity and create derivatives of this compound, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are invaluable tools. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, opening pathways to ethynyl-substituted propoxybenzoates.

For this to be applied to the this compound framework, a halogenated precursor is required. For example, starting with a halogenated salicylic acid derivative, such as 2-hydroxy-5-iodobenzoic acid, the sequential synthesis described in the previous section can be employed to first generate propyl 2-propoxy-5-iodobenzoate. This halogenated derivative can then serve as the substrate for a Sonogashira coupling reaction.

The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base, such as an amine. A variety of terminal alkynes can be used, allowing for the introduction of diverse functionalities at the ethynyl terminus.

A representative reaction scheme for the synthesis of an ethynyl derivative is as follows:

| Reactants | Catalyst System | Base | Solvent | Key Conditions | Product |

| Propyl 2-propoxy-5-iodobenzoate, Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (Et₃N) | THF or DMF | Room Temperature to 80 °C | Propyl 2-propoxy-5-(phenylethynyl)benzoate |

This table illustrates a hypothetical application of the Sonogashira coupling to a derivative of the target compound, based on general reaction principles.

The successful integration of such coupling reactions significantly expands the accessible chemical space for derivatives of this compound, enabling the synthesis of molecules with tailored electronic and structural properties.

Stereoselective Synthesis Approaches for Chiral Propoxybenzoate Frameworks

The introduction of chirality into the propoxybenzoate framework presents a significant synthetic challenge and is crucial for applications where stereochemistry plays a key role. Stereoselective synthesis aims to control the formation of stereoisomers, leading to enantiomerically enriched or pure products.

One conceptual approach involves the use of a chiral auxiliary. An achiral precursor of the propoxybenzoate can be covalently linked to a chiral molecule (the auxiliary) to create a diastereomeric intermediate. Subsequent reactions on this intermediate can proceed with high diastereoselectivity due to the steric and electronic influence of the chiral auxiliary. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Another strategy involves employing a chiral catalyst in a key bond-forming step. For instance, in the synthesis of chiral allylic esters, a chiral palladium complex has been shown to catalyze the reaction of prochiral alkenols with carboxylic acids to produce chiral products with high enantiopurity. While not directly applied to this compound, this principle could be adapted to a reaction involving a prochiral precursor within the propoxybenzoate synthesis.

A hypothetical diastereoselective synthesis of a chiral ester could involve the following steps:

Attachment of Chiral Auxiliary: A chiral alcohol is esterified with 2-propoxybenzoic acid to form a diastereomeric mixture of esters.

Diastereomer Separation: The diastereomers are separated using techniques like chromatography.

Transesterification: The separated diastereomer is then transesterified with propanol to yield the desired enantiomerically enriched this compound.

| Step | Description | Key Concept | Potential Outcome |

| 1 | Reaction of 2-propoxybenzoic acid with a chiral alcohol (e.g., (R)-(-)-2-butanol). | Formation of diastereomeric esters. | Mixture of (R)-butan-2-yl 2-propoxybenzoate and (S)-butan-2-yl 2-propoxybenzoate. |

| 2 | Chromatographic separation of the diastereomers. | Diastereomers have different physical properties. | Isolation of a single diastereomer. |

| 3 | Acid-catalyzed transesterification with propanol. | Cleavage of the chiral auxiliary and formation of the final product. | Enantiomerically enriched this compound. |

This table outlines a conceptual stereoselective synthesis based on the principle of using a chiral auxiliary.

Electrochemical Synthesis Applications

Electrosynthesis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, utilizing electricity to drive chemical reactions. This approach can offer mild reaction conditions, high selectivity, and reduced waste generation.

Electroreductive Functionalization Pathways in Benzoate Derivative Synthesis

Electroreductive methods can be employed for the functionalization of benzoate derivatives. One notable application is the electroreductive carboxylation of aryl halides. This process involves the electrochemical reduction of an aryl halide to generate a highly reactive radical anion or carbanion intermediate, which can then react with carbon dioxide to form a carboxylic acid.

In the context of this compound derivatives, if one starts with a halogenated precursor like 1-bromo-2-propoxybenzene, electroreductive carboxylation could be a viable route to synthesize 2-propoxybenzoic acid, a key intermediate. This reaction typically proceeds in an undivided cell with a sacrificial anode (e.g., magnesium or aluminum) and a suitable cathode. The mechanism involves the initial reduction of the aryl halide at the cathode.

| Substrate | Anode | Cathode | Electrolyte/Solvent | Product |

| 1-Bromo-2-propoxybenzene | Magnesium (sacrificial) | Platinum or Carbon | Tetrabutylammonium iodide in DMF, under CO₂ atmosphere | 2-Propoxybenzoic acid |

This table describes a hypothetical electroreductive carboxylation based on established principles for similar substrates.

This electrochemical approach avoids the need for preparing organometallic reagents like Grignard or organolithium compounds, which are often required in traditional carboxylation reactions.

Novel Electrosynthetic Routes for Complex Propoxybenzoate Structures

The versatility of electrosynthesis allows for the development of novel routes to complex organic molecules, including functionalized esters. For instance, electrochemical methods can be used to generate reactive intermediates that can participate in C-H functionalization or cross-coupling reactions.

One innovative approach could involve the direct electrochemical oxidation of a precursor to generate a radical cation, which could then be trapped by a nucleophile to form a new bond. While specific applications for the direct electrosynthesis of this compound are not yet widely reported, the principles of electrosynthesis offer a promising avenue for future research.

For example, the electrosynthesis of esters has been demonstrated through the oxidative coupling of aldehydes with alcohols mediated by N-heterocyclic carbenes in a microflow cell. This highlights the potential for developing electrochemical methods for the final esterification step in the synthesis of this compound, potentially under milder and more efficient conditions than traditional acid-catalyzed methods.

Future research in this area could focus on developing direct electrochemical methods for the propoxylation of benzoate precursors or the direct carboxylation of propoxy-substituted aromatic compounds, further streamlining the synthesis of this class of molecules. The continuous development of new electrode materials and reaction conditions will undoubtedly expand the scope of electrosynthesis in the preparation of complex aromatic esters.

Comprehensive Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of scientific literature and spectroscopic databases, it has been determined that detailed experimental data for the comprehensive spectroscopic and analytical characterization of this compound is not publicly available. The specific research findings required to populate the requested sections on High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Advanced Mass Spectrometry (MS) Techniques for this particular compound could not be located.

The provided outline requires specific, detailed research findings, including data tables for various analytical techniques:

Comprehensive Spectroscopic and Analytical Characterization

Advanced Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis:No specific GC-MS analysis data, including retention times or mass fragmentation patterns, for Propyl 2-propoxybenzoate is available in the searched scientific databases.

Due to the absence of this essential data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-Q-TOF-MS, ESI-MS) for Non-Volatile and Complex Samples

For non-volatile and complex samples containing this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be the method of choice. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers high resolution and mass accuracy. Electrospray ionization (ESI) would be a suitable ionization technique for this moderately polar molecule.

In a typical analysis, the protonated molecule, [M+H]⁺, would be observed in the positive ion mode. For this compound (C₁₃H₁₈O₃, molecular weight: 222.28 g/mol ), the expected m/z for the protonated molecule would be approximately 223.13. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of this precursor ion to yield characteristic product ions, providing structural insights.

Predicted Fragmentation Pattern for this compound:

A primary fragmentation pathway would likely involve the loss of the propoxy group (C₃H₇O) or the propyl group (C₃H₇). The fragmentation of the ester linkage is also a common pathway for benzoate (B1203000) esters. The fragmentation of propyl benzoate, a related compound, prominently shows a benzoyl cation at m/z 105 and a phenyl cation at m/z 77. nih.gov A similar fragmentation pattern can be anticipated for this compound, with additional fragments arising from the propoxy group.

Interactive Data Table: Predicted Key Ions in the ESI-MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |

| 223.13 | 181.09 | C₃H₆ (Propene) |

| 223.13 | 165.09 | C₃H₄O (Propenal) |

| 223.13 | 121.03 | C₇H₅O₂ (Benzoic acid) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the accurate determination of the molecular formula of a compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₃H₁₈O₃, the theoretical exact mass is 222.1256. An HRMS instrument, such as a Q-TOF or Orbitrap, would be expected to measure a mass very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ester and ether functional groups, as well as its aromatic ring.

By analogy with propyl benzoate and other aromatic esters, the following key absorptions are predicted. nist.govvscht.czspecac.com

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-2970 | C-H stretch | Aliphatic (propyl groups) |

| ~1720-1740 | C=O stretch | Ester |

| ~1580-1600 | C=C stretch | Aromatic ring |

| ~1250-1300 | C-O stretch | Ester |

| ~1050-1150 | C-O stretch | Ether |

The spectrum of the related compound 2-propoxybenzoic acid shows characteristic peaks for the carboxylic acid OH stretch (broad, ~2500-3300 cm⁻¹), which would be absent in the spectrum of this compound. nih.gov The presence of the strong C=O stretching band around 1720-1740 cm⁻¹ would be a key diagnostic feature.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction techniques are used to determine the atomic and molecular structure of a crystal. These methods can provide definitive proof of the molecular structure and information on the packing of molecules in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Elucidation

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the absolute three-dimensional structure of the molecule. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. As of now, no public crystallographic data for this compound is available.

Powder X-ray Diffraction for Polymorph Identification and Crystalline Order

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a solid sample. The resulting diffraction pattern is a fingerprint of the crystalline phase. PXRD would be useful for identifying different polymorphic forms of this compound, which are different crystalline arrangements of the same molecule. Each polymorph would exhibit a unique PXRD pattern. This technique is also valuable for assessing the degree of crystallinity of a sample.

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from impurities and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. chromforum.org A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for the analysis of this compound. The purity would be determined by calculating the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC) could also be employed for the analysis of this compound, given its likely volatility. nih.govgcms.cz A GC method would provide information on the presence of any volatile impurities. The choice between HPLC and GC would depend on the nature of the expected impurities and the thermal stability of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For an aromatic ester like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method Development: The development of a robust HPLC method would involve the systematic optimization of several key parameters to achieve adequate separation of this compound from any potential impurities, such as starting materials (2-propoxybenzoic acid and propanol) or side-products.

Column Selection: A C18 (octadecylsilyl) column is a common first choice for non-polar to moderately polar compounds like aromatic esters, offering excellent retention and resolution.

Mobile Phase: A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water would be employed. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of all components with good peak shapes.

Detection: this compound contains a benzene (B151609) ring, which is a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV-Vis detector, likely set at a wavelength around 254 nm, would be appropriate for detection and quantification.

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature (e.g., 25 °C) would be established to ensure reproducible retention times.

Method Validation: Once developed, the method would undergo rigorous validation according to international guidelines (e.g., ICH Q2(R1)) to ensure its reliability for its intended purpose. The validation would assess the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The following table represents a hypothetical summary of results for a validated HPLC method for this compound.

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD %) | ≤ 2.0% | 0.8% |

| LOD (µg/mL) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |

| LOQ (µg/mL) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |

| Specificity | No interference from impurities | Peak purity > 99.5% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. nih.gov

Reaction Monitoring: TLC is an invaluable tool for monitoring the progress of the synthesis of this compound from its precursors, 2-propoxybenzoic acid and propanol (B110389). nih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of the reactant spots and the appearance of a new product spot can be observed over time. nih.gov The reaction is considered complete when the limiting reactant spot is no longer visible.

Purity Screening: For purity screening, a solution of the synthesized this compound is spotted on a TLC plate. After development, the presence of a single spot indicates a high degree of purity, while the presence of multiple spots suggests the presence of impurities. The retention factor (R_f), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions (stationary phase and mobile phase). nih.gov

A typical TLC system for this compound would involve:

Stationary Phase: Silica gel coated on an aluminum or glass plate.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). The ratio would be optimized to achieve good separation between the product and starting materials.

The following table illustrates hypothetical R_f values for the compounds involved in the synthesis of this compound.

| Compound | Hypothetical R_f Value | Notes |

|---|---|---|

| 2-Propoxybenzoic Acid (Starting Material) | 0.20 | More polar due to the carboxylic acid group, thus travels less up the plate. |

| This compound (Product) | 0.65 | Less polar than the starting acid, resulting in a higher R_f value. |

Elemental Analysis and Energy-Dispersive X-ray Spectroscopy (EDX) for Stoichiometric Composition

Elemental analysis and Energy-Dispersive X-ray Spectroscopy (EDX) are techniques used to determine the elemental composition of a sample, which is crucial for confirming its stoichiometry and purity.

Elemental Analysis: Elemental analysis, typically through combustion analysis, provides the mass percentages of the constituent elements in a pure organic compound. wikipedia.orgchemicalbook.com For this compound, with the chemical formula C₁₃H₁₈O₃, the theoretical elemental composition can be calculated. The experimental results from an elemental analyzer should closely match these theoretical values to confirm the empirical formula of the synthesized compound.

The following table shows the calculated theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 69.61% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 8.10% |

| Oxygen | O | 15.999 | 3 | 47.997 | 22.29% |

| Total | 222.284 | 100.00% |

Energy-Dispersive X-ray Spectroscopy (EDX): EDX (also known as EDS) is an analytical technique used for the elemental analysis of a sample. It operates by detecting the characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam. Each element has a unique set of X-ray emission peaks, allowing for the identification of the elements present.

An EDX analysis of a pure sample of this compound would be expected to show significant peaks corresponding to Carbon (C) and Oxygen (O). Hydrogen (H) is not detectable by standard EDX systems. While EDX provides qualitative and semi-quantitative elemental information, it is generally less precise than combustion analysis for determining the exact stoichiometry of organic compounds. It is more commonly used for analyzing inorganic materials or for elemental mapping of surfaces.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, such as Ab Initio methods and Density Functional Theory (DFT), are foundational to modern computational chemistry. DFT, in particular, offers a favorable balance between accuracy and computational cost, making it a widely used method for studying organic molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of a molecule's atoms, known as its equilibrium geometry. Molecular geometry optimization is a process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.

For Propyl 2-propoxybenzoate, this process would reveal the precise bond lengths, bond angles, and dihedral angles. Due to the rotational freedom of the propyl and propoxy groups, the molecule can exist in various spatial arrangements called conformers. A detailed conformational analysis would involve systematically rotating the single bonds and performing geometry optimizations on each starting structure to map out the potential energy surface. This "conformational landscape" would identify the global minimum energy conformer (the most stable shape) as well as other local minima, providing insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Understanding the distribution of electrons within a molecule is key to predicting its reactivity.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. researchgate.netebi.ac.uk A small gap suggests the molecule is more reactive, while a large gap implies higher kinetic stability. researchgate.net For this compound, this analysis would pinpoint which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). ebi.ac.uk An MEP analysis of this compound would clearly identify the electronegative oxygen atoms of the ester and ether groups as regions of negative potential, while the hydrogen atoms, particularly those on the aromatic ring, would show positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by converting the complex molecular orbitals into localized bonds and lone pairs. researchgate.netdovepress.com This method can quantify charge transfer interactions between filled (donor) and empty (acceptor) orbitals, revealing the stabilizing effects of delocalization and hyperconjugation. researchgate.net For this compound, NBO analysis would detail the nature of the C-O and C=O bonds, quantify the delocalization of lone pair electrons from the oxygen atoms into adjacent anti-bonding orbitals, and provide a detailed breakdown of the atomic charges.

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum could be generated. This would help in the assignment of experimental spectral bands to specific molecular motions, such as the characteristic C=O stretch of the ester group or the C-O stretches of the ether and ester functionalities.

Similarly, NMR isotropic shielding parameters can be calculated. These theoretical values can be correlated with experimental chemical shifts for ¹H and ¹³C NMR spectroscopy. Such a calculation for this compound would aid in the definitive assignment of each proton and carbon signal in its experimental NMR spectra, confirming the molecular structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, single molecules in a vacuum, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their interactions with other molecules like solvents or biological macromolecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule moves, flexes, and interacts with its environment. It could provide insights into solvation shells, diffusion rates, and the average conformations the molecule adopts in a condensed phase, offering a more realistic picture of its behavior than gas-phase calculations alone.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For any potential reaction involving this compound, such as its hydrolysis, DFT could be used to map out the entire reaction coordinate. This involves identifying and optimizing the structures of reactants, products, and any intermediates.

Crucially, this method allows for the location and characterization of the transition state—the highest energy point along the reaction pathway. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, providing a quantitative prediction of the reaction rate. This type of analysis would be invaluable for understanding the stability and reactivity of the ester and ether linkages in this compound.

Computational Studies of Intermolecular Interactions and Aggregation

The non-covalent interactions between molecules govern their physical properties in the liquid and solid states. Computational methods can be used to study how two or more molecules of this compound might interact with each other. By calculating the interaction energy of different molecular orientations (dimers, trimers, etc.), the preferred modes of intermolecular association can be identified. These calculations would reveal the nature and strength of the forces (e.g., van der Waals forces, dipole-dipole interactions) that hold the molecules together, helping to explain properties like boiling point and crystal packing.

Quantitative Structure-Property Relationship (QSPR) Modeling and Molecular Design Principles

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties or biological activity. nih.govnih.gov These models are instrumental in the rational design of new chemical entities by predicting their behavior, thereby streamlining the development process and reducing the need for extensive empirical testing. nih.gov For this compound, while specific QSPR models are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on structurally analogous compounds, such as other benzoate (B1203000) esters.

Research into various classes of benzoate esters, including p-hydroxybenzoate and p-aminobenzoic acid derivatives, has identified several key molecular descriptors that significantly influence their properties, particularly their antimicrobial activities. researchgate.netchitkara.edu.in These descriptors, derived from the molecular structure through computational chemistry, provide a quantitative basis for understanding and predicting the compound's behavior.

A pivotal aspect of QSPR/QSAR modeling is the identification of molecular descriptors that govern the property of interest. In the context of benzoate esters, several descriptors have been consistently shown to be influential.

Key Molecular Descriptors and Their Influence:

| Descriptor | Symbol | General Influence on Benzoate Esters |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | A lower ELUMO value is generally associated with a greater electron-accepting ability of the molecule. In some QSAR studies on benzoate derivatives, ELUMO has been correlated with antimicrobial activity, suggesting that a molecule's ability to accept electrons may play a role in its biological interactions. researchgate.netresearchgate.net |

| Dipole Moment | µ | The dipole moment is a measure of the overall polarity of a molecule. An increased dipole moment has been positively correlated with the antifungal activity of p-hydroxybenzoate esters, indicating that greater polarity may enhance this biological property. researchgate.net |

| Total Energy | Te | The total energy of a molecule, calculated using quantum mechanical methods, reflects its stability. This descriptor has been identified as a significant parameter in explaining the antimicrobial activity of p-aminobenzoic acid derivatives. chitkara.edu.inresearchgate.net |

| Topological Indices | 2χ, 2χv | These indices are numerical descriptors of the molecular topology. Second-order molecular connectivity indices have been shown to govern the antimicrobial activities of 2-chlorobenzoic acid derivatives, highlighting the importance of molecular shape and branching. nih.gov |

| Lipophilicity | Log P | Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a critical factor in the absorption and distribution of a compound. For antimicrobial parabens (p-hydroxybenzoate esters), activity is known to increase with the length of the alkyl chain, which also corresponds to an increase in lipophilicity. researchgate.netnih.gov |

These findings from related benzoate esters allow for the formulation of molecular design principles that could be hypothetically applied to optimize the properties of this compound. For instance, modifications to the chemical structure that alter its electronic properties, such as the introduction of electron-withdrawing or electron-donating groups, could modulate its ELUMO and dipole moment, potentially influencing its biological activity. researchgate.net Similarly, alterations to the alkyl chains (propyl and propoxy groups) would directly impact its lipophilicity and topological indices, which are known to be significant for the activity of other benzoate esters. nih.govresearchgate.net

The general workflow for developing a QSPR model for a compound like this compound would involve several key steps. Initially, the three-dimensional structure of the molecule and its analogs would be optimized using computational methods like Density Functional Theory (DFT). researchgate.net Subsequently, a wide range of molecular descriptors would be calculated. Statistical methods, such as Multiple Linear Regression (MLR), would then be employed to build a mathematical model that correlates a select number of these descriptors with the experimental property of interest. researchgate.net The robustness and predictive power of the resulting model would be rigorously validated before it could be used to predict the properties of new, unsynthesized molecules.

While a dedicated QSPR model for this compound is not available, the established relationships between molecular descriptors and properties in analogous benzoate esters provide a solid foundation for its future computational investigation and rational molecular design.

Chemical Reactivity and Transformation Mechanisms

Ester Hydrolysis and Transesterification Kinetics

The cleavage of the ester bond in propyl 2-propoxybenzoate can occur through hydrolysis or transesterification, processes that can be influenced by catalysts, temperature, and the surrounding medium.

Ester Hydrolysis:

Ester hydrolysis involves the reaction of the ester with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases.

Base-Catalyzed Hydrolysis: This process, also known as saponification, typically follows a bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and propanol (B110389). The rate of this reaction is dependent on the concentration of both the ester and the hydroxide ion.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process, and the equilibrium can be shifted by altering the concentration of reactants and products.

Neutral Hydrolysis: In the absence of strong acids or bases, esters can undergo neutral hydrolysis, where water acts as the nucleophile. epa.gov This process is generally much slower than catalyzed hydrolysis.

The rate of hydrolysis is influenced by steric and electronic factors. The propoxy group at the ortho position of the benzene (B151609) ring may exert some steric hindrance, potentially slowing the rate of hydrolysis compared to unsubstituted propyl benzoate (B1203000).

A study on the hydrolysis of various esters showed that the rate of base-catalyzed hydrolysis is related to the size of the alkyl group in the alcohol portion of the ester. nih.gov For a series of n-alkyl benzoates, the half-life (t1/2) of the reaction increased with the size of the alkyl group, suggesting that steric hindrance plays a role. nih.gov

Transesterification:

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base, or by enzymes such as lipases. For this compound, transesterification with a different alcohol (R'-OH) would result in the formation of a new ester (R'-2-propoxybenzoate) and propanol.

Enzyme-catalyzed transesterification, for example using immobilized lipases, has been studied for the synthesis of various esters, including propyl benzoate. researchgate.net These reactions can follow different kinetic models, such as the Ping-Pong Bi-Bi mechanism or a ternary complex model, and can be subject to substrate inhibition. researchgate.net

| Reaction Type | Typical Catalyst | Key Kinetic Features |

| Base-Catalyzed Hydrolysis | Strong bases (e.g., NaOH, KOH) | Follows BAC2 mechanism; rate is dependent on [ester] and [OH⁻]. |

| Acid-Catalyzed Hydrolysis | Strong acids (e.g., H₂SO₄, HCl) | Reversible reaction; rate is dependent on [ester] and [H⁺]. |

| Transesterification | Acids, bases, or enzymes (lipases) | Often a series of reversible reactions; can be diffusion-controlled initially. |

Oxidation and Reduction Pathways of the Ester and Ether Linkages

The ester and ether functionalities in this compound exhibit different susceptibilities to oxidation and reduction.

Oxidation:

The ether linkage (propoxy group) is generally more susceptible to oxidation than the ester group. Oxidation of ethers can proceed via a free-radical mechanism, particularly in the presence of oxygen (autoxidation). This process can lead to the formation of hydroperoxides at the carbon atom adjacent to the ether oxygen. These hydroperoxides can be unstable and may decompose to form various products, including aldehydes, ketones, and alcohols.

The aromatic ring can also undergo oxidation, although this typically requires strong oxidizing agents. Depending on the conditions, oxidation of the benzene ring can lead to the formation of phenols, quinones, or ring-opening products.

Reduction:

The ester group is the primary site for reduction in this compound.

Reduction to Alcohols: The ester can be reduced to two alcohols by strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the cleavage of the acyl-oxygen bond. The products of this reduction would be 2-propoxybenzyl alcohol and propanol.

Reduction to Aldehydes: It is possible to selectively reduce the ester to an aldehyde using less reactive reducing agents, such as diisobutylaluminium hydride (DIBAL-H), especially at low temperatures.

The ether linkage is generally stable to most reducing agents, although it can be cleaved under harsh conditions, for example, with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

Substitution and Addition Reactions on Aromatic and Alkyl Moieties

Aromatic Substitution:

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the propoxy group. The propoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to it. However, the position para to the propoxy group is already occupied by the propyl ester group. Therefore, electrophilic substitution is most likely to occur at the remaining ortho position (position 6) and the para position relative to the ester group (position 4).

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would introduce a halogen atom onto the ring.

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or an acyl halide in the presence of a Lewis acid would introduce an alkyl or acyl group, respectively.

Alkyl Moiety Reactions:

The alkyl chains (propyl groups) are generally less reactive than the aromatic ring. However, they can undergo free-radical substitution reactions, particularly at the positions alpha to the oxygen atoms, under conditions involving UV light or high temperatures and in the presence of a radical initiator. For example, halogenation with Cl₂ or Br₂ under UV light could lead to substitution on the propyl chains.

Addition Reactions:

Addition reactions are not characteristic of the aromatic ring of this compound due to its aromatic stability. However, if the aromatic ring were to be reduced to a cyclohexene (B86901) or cyclohexadiene derivative, then addition reactions across the double bonds would be possible.

Thermal Stability and Decomposition Mechanisms

The thermal stability of an ester is related to the strength of its chemical bonds. At elevated temperatures, this compound will undergo thermal decomposition. The decomposition pathways are likely to involve the cleavage of the weakest bonds in the molecule.

For many esters, a common thermal decomposition mechanism is β-hydrogen elimination (a type of pyrolysis). mdpi.com For this compound, this could involve the ester's propyl group, leading to the formation of 2-propoxybenzoic acid and propene. This reaction proceeds through a six-membered cyclic transition state.

Another potential decomposition pathway is homolytic cleavage of the C-O bonds in the ester or ether groups, which would generate free radicals. mdpi.com These radicals could then participate in a variety of subsequent reactions, leading to a complex mixture of decomposition products.

Studies on the thermal decomposition of similar compounds, such as poly(alkylene succinate)s, have shown that degradation mainly occurs via β-hydrogen bond scission, with less extensive homolytic scission. mdpi.com The maximum decomposition temperatures for these polyesters were found to be in the range of 420–430 °C. mdpi.com While this compound is a smaller molecule, similar decomposition mechanisms can be expected.

| Decomposition Temperature Range (°C) | Primary Decomposition Mechanism | Potential Products |

| 420-430 (by analogy) | β-hydrogen elimination | 2-propoxybenzoic acid, propene |

| Higher Temperatures | Homolytic bond cleavage | Various radical species and subsequent products |

Photochemical Transformations and Excited State Reactivity

Upon absorption of ultraviolet (UV) light, this compound can be promoted to an electronically excited state. The reactivity of the molecule in this excited state can be significantly different from its ground-state reactivity.

The specific photochemical transformations will depend on the wavelength of the incident light and the presence of other reactive species. Possible photochemical reactions include:

Photodimerization and Cycloaddition: In some cases, aromatic compounds in an excited state can undergo [2+2] cycloaddition reactions with other unsaturated molecules. researchgate.net

Photo-Fries Rearrangement: Aromatic esters can undergo a photo-Fries rearrangement, where the acyl group migrates from the ester oxygen to the aromatic ring, typically to the ortho or para positions, to form a hydroxyketone. For this compound, this could lead to the formation of propyl 3-acyl-2-propoxyphenol or propyl 5-acyl-2-propoxyphenol.

Photocleavage: The energy from the absorbed photon can be sufficient to cause homolytic cleavage of bonds. The C-O bonds of the ester or ether groups, or C-H bonds on the alkyl chains, could be susceptible to photocleavage, leading to the formation of free radicals. These radicals can then initiate other reactions.

The presence of the propoxy group on the aromatic ring may influence the photophysical properties of the molecule, such as the lifetime and energy of the excited state, which in turn will affect the efficiency and pathways of the photochemical reactions.

Applications in Advanced Materials Science and Polymer Chemistry

Monomer Synthesis for Functional Polymer Systems

The synthesis of propyl 2-propoxybenzoate for use as a monomer would likely involve a two-step process. The initial step would be the formation of the ether linkage at the 2-position of a benzoic acid derivative, followed by the esterification to attach the propyl group.

One common method for forming the ether is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction would involve deprotonating a hydroxyl group on a precursor molecule, such as salicylic (B10762653) acid (2-hydroxybenzoic acid), with a strong base to form an alkoxide. This alkoxide would then act as a nucleophile, attacking an alkyl halide, in this case, a propyl halide (e.g., 1-bromopropane), to form the 2-propoxy group. masterorganicchemistry.comwikipedia.org

The subsequent esterification of the resulting 2-propoxybenzoic acid could be achieved through several methods. Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, would involve reacting 2-propoxybenzoic acid with propanol (B110389) in the presence of a strong acid catalyst like sulfuric acid. youtube.comceon.rsstudy.com Alternative methods could include reacting the acid with a propyl halide or using coupling agents to facilitate the formation of the ester bond. google.comgoogle.com

For this compound to be a viable monomer for creating functional polymer systems, it would likely need to be further modified to include a polymerizable group, such as a vinyl, acrylate, or epoxide moiety. For instance, the aromatic ring could be functionalized with a vinyl group, or the propyl chains could be replaced with or attached to a group capable of undergoing polymerization. Without such a functional group, this compound would primarily act as a plasticizer or a non-reactive component in a polymer blend.

Role in Liquid Crystal Technologies and Mesophase Design

The molecular structure of this compound, with its rigid aromatic core and flexible alkyl chains, suggests it could potentially exhibit liquid crystalline properties or be a component in liquid crystal mixtures. Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. rsc.org The design of molecules for liquid crystal applications often involves creating a structure with an anisotropic geometry, typically a rigid core (mesogen) with flexible terminal groups. mdpi.com

Should this compound be investigated for these properties, researchers would synthesize the compound and then characterize its phase behavior using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). DSC would be used to identify the temperatures of phase transitions, while POM would allow for the visual identification of the characteristic textures of different liquid crystal phases. The dielectric anisotropy, refractive indices, and other physical properties would also need to be measured to determine its suitability for display technologies or other applications.

Development of Specialty Organic Materials with Tunable Properties

Aromatic esters are a cornerstone in the development of specialty organic materials due to their thermal stability, chemical resistance, and tunable electronic and optical properties. rsc.orgrsc.org By modifying the chemical structure of this compound, it would be theoretically possible to create a range of materials with tailored characteristics.

For example, introducing electron-withdrawing or electron-donating groups onto the aromatic ring could alter the molecule's electronic properties, making it a candidate for applications in organic electronics. The length of the alkyl chains could be varied to control the material's solubility, melting point, and glass transition temperature. rsc.org

Furthermore, incorporating this compound as a building block in larger polymer structures could lead to new materials with unique combinations of properties. For instance, it could be incorporated into polyesters or polyamides to enhance their thermal stability or modify their mechanical properties. rsc.orgresearchgate.net The development of such materials would involve systematic studies correlating structural modifications with changes in material performance.

Polymerization Studies and Material Characterization

If this compound were functionalized to act as a monomer, a variety of polymerization techniques could be explored. The choice of method would depend on the nature of the polymerizable group introduced. For instance, if a vinyl group were present, free-radical polymerization or controlled radical polymerization techniques like ATRP or RAFT could be employed. mdpi.com

Once polymerized, the resulting poly(this compound) would require extensive characterization to understand its properties. Key characterization techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the degree of polymerization.

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. rsc.org

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the polymer's amorphous or crystalline nature. rsc.org

Mechanical Testing: To evaluate properties such as tensile strength, modulus, and elongation at break.

These studies would be essential to establish the structure-property relationships for this hypothetical polymer and to identify potential applications.

Environmental Chemical Transformations and Fate Pathways

Biotic Transformation Mechanisms (e.g., Microbial Degradation)

Microbial degradation is a significant pathway for the environmental transformation of many organic compounds. The structural components of Propyl 2-propoxybenzoate, the benzoate (B1203000) ester and the ether linkage, are both known to be susceptible to microbial attack under both aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, microorganisms are expected to initially hydrolyze the ester bond of this compound using esterase enzymes, yielding 2-propoxybenzoic acid and n-propanol. Both of these products are generally considered to be readily biodegradable.

The resulting 2-propoxybenzoic acid can then undergo further degradation. A common pathway for the degradation of aromatic ethers involves O-dealkylation by monooxygenase enzymes, which would cleave the propoxy group to form 2-hydroxybenzoic acid (salicylic acid) and propanal. frtr.govinchem.org Salicylic (B10762653) acid is a well-known intermediate in the degradation of many aromatic compounds and is further metabolized through catechol or gentisate pathways, eventually leading to intermediates of central metabolism like acetyl-CoA and succinyl-CoA. nih.govnih.gov

Anaerobic Degradation: In the absence of oxygen, the microbial degradation of this compound is also anticipated to proceed. The initial step would likely be the hydrolysis of the ester bond. The subsequent anaerobic degradation of the resulting aromatic compound, 2-propoxybenzoic acid, is more complex. The degradation of benzoate and its derivatives under anaerobic conditions often involves the activation of the aromatic ring by conversion to a coenzyme A (CoA) thioester, such as benzoyl-CoA. nih.govnih.govoup.com This is followed by the reduction of the aromatic ring and subsequent cleavage. It is plausible that 2-propoxybenzoyl-CoA would be an intermediate in the anaerobic degradation of 2-propoxybenzoic acid. d-nb.info

Research on the biodegradation of benzyl (B1604629) benzoate by Pseudomonas desmolyticum has shown that the compound is degraded into benzaldehyde (B42025) and benzoic acid, which are less toxic. researchgate.netnih.gov This supports the general principle of ester hydrolysis as a key initial step in the microbial degradation of benzoate esters.

The potential microbial degradation pathways are summarized in the table below.

| Condition | Initial Step | Key Intermediates | Final Products |

| Aerobic | Ester Hydrolysis | 2-Propoxybenzoic acid, n-Propanol, 2-Hydroxybenzoic acid, Catechol | Carbon dioxide, Water, Biomass |

| Anaerobic | Ester Hydrolysis | 2-Propoxybenzoic acid, 2-Propoxybenzoyl-CoA | Methane, Carbon dioxide, Biomass |

Environmental Partitioning and Transport Modeling

The environmental partitioning of a chemical describes its distribution between different environmental compartments such as water, soil, sediment, and air. This behavior is largely governed by the compound's physicochemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

A higher Log Kow value suggests a greater tendency for the compound to partition from water into organic phases, such as the organic matter in soil and sediment, as well as into the fatty tissues of organisms (bioaccumulation). Therefore, this compound is expected to have a moderate potential for sorption to soil and sediment.

Transport modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict the environmental fate and transport of chemicals when experimental data is limited. nih.govresearchgate.net These models use the chemical structure and physicochemical properties to estimate parameters such as soil adsorption coefficient (Koc), bioconcentration factor (BCF), and atmospheric half-life. Based on the estimated properties of this compound, it is likely to have low to moderate mobility in soil. Its volatility is expected to be low, limiting its transport into the atmosphere.

The table below provides estimated environmental partitioning properties for this compound based on its structural similarity to propyl benzoate.

| Property | Estimated Value/Behavior for this compound | Implication for Environmental Fate |

| Water Solubility | Low to Moderate | Limited distribution in the aqueous phase. |

| Log Kow | > 2.6 (Moderate) | Tendency to adsorb to soil and sediment; potential for bioaccumulation. |

| Vapor Pressure | Low | Limited volatilization from water and soil surfaces. |

| Soil Mobility | Low to Moderate | Unlikely to leach significantly into groundwater. |

Photodegradation in Aquatic and Atmospheric Systems

Photodegradation, or photolysis, is a process where a chemical is broken down by light energy. This can occur through direct photolysis, where the chemical itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and produce reactive species that then degrade the chemical. nih.govacs.org

Aquatic Systems: Aromatic esters, such as this compound, can undergo photodegradation in sunlit surface waters. The benzene (B151609) ring and the carbonyl group of the ester are chromophores that can absorb ultraviolet (UV) radiation present in sunlight. wikipedia.org The photodegradation of phthalate (B1215562) esters, which are structurally related to benzoates, has been shown to proceed through cleavage of the ester linkage and hydroxylation of the aromatic ring. frontiersin.org

Indirect photolysis is also a likely degradation pathway in natural waters, which contain dissolved organic matter (DOM) that can act as photosensitizers. acs.org Excited-state DOM can generate reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can react with and degrade this compound.

Studies on the photolysis of benzyl benzoate have shown that it can degrade to form benzaldehyde and benzoic acid, indicating that cleavage of the ester bond is a primary photochemical process. researchgate.net It is plausible that this compound would undergo similar reactions, leading to the formation of 2-propoxybenzoic acid and other photoproducts.

Atmospheric Systems: Due to its expected low vapor pressure, a significant concentration of this compound in the gas phase is unlikely. However, any portion that does enter the atmosphere will be susceptible to degradation by gas-phase oxidants, primarily hydroxyl radicals (•OH). The reaction with •OH is expected to be the dominant atmospheric removal process. The rate of this reaction can be estimated using structure-activity relationships, and for most aromatic compounds, the atmospheric half-life with respect to •OH reaction is on the order of hours to days.

The potential photodegradation pathways are outlined in the table below.

| System | Process | Primary Reactions | Potential Products |

| Aquatic | Direct Photolysis | Ester bond cleavage, Aromatic ring reactions | 2-Propoxybenzoic acid, Hydroxylated derivatives |

| Aquatic | Indirect Photolysis | Reaction with •OH, ¹O₂ | Oxidized and cleaved products |

| Atmospheric | Gas-Phase Oxidation | Reaction with •OH | Oxidized and fragmented products |

Future Research Directions and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and prediction of chemical entities, including novel propoxybenzoates. nih.gov These computational tools can analyze vast datasets to identify structure-property relationships, thereby guiding the design of new molecules with tailored characteristics.

Detailed research in this area could involve:

Property Prediction: AI and ML algorithms can be trained to predict various molecular properties, such as solubility, boiling point, and reactivity, for new propoxybenzoate derivatives. nih.gov This predictive capability can significantly reduce the need for extensive experimental work by prioritizing candidates with the most promising profiles.

Generative Design: Advanced ML models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can propose entirely new molecular structures. nih.gov By defining desired parameters, researchers could use these models to generate novel propoxybenzoates with enhanced functionalities.

Synthesis Planning: AI-driven tools are also emerging to assist in planning synthetic routes. patsnap.com By learning from vast databases of chemical reactions, these systems can suggest efficient and cost-effective pathways for the synthesis of complex propoxybenzoates.

Virtual Screening: Machine learning models can be employed to perform virtual high-throughput screening of large chemical libraries to identify potential candidates for specific applications. nih.gov This can accelerate the discovery of new propoxybenzoates with desirable biological or material properties.

The application of AI and ML in chemical design offers the potential to accelerate the discovery-development pipeline, reduce costs, and explore a much wider chemical space than is currently feasible with traditional methods. nih.gov

High-Throughput Synthesis and Screening of Propoxybenzoate Libraries

High-throughput synthesis and screening (HTS) methodologies offer a powerful approach to rapidly explore the chemical space around the propoxybenzoate scaffold. By creating large libraries of related compounds and screening them for desired properties, researchers can quickly identify lead candidates for various applications.

Future research in this area would likely focus on:

Automated Synthesis Platforms: The development of automated platforms for the parallel synthesis of propoxybenzoate analogues would be a key enabler. These systems can perform multiple reactions simultaneously, significantly increasing the rate at which new compounds are produced.

Miniaturization of Reactions: By conducting reactions on a smaller scale, for example, in microplates, the consumption of reagents and solvents can be minimized, making the process more cost-effective and environmentally friendly.

Development of Rapid Screening Assays: To complement high-throughput synthesis, rapid and reliable screening assays are necessary. These assays would be designed to quickly evaluate the desired properties of the synthesized compounds, such as their efficacy as flavoring agents or their performance in material science applications.

Data Analysis and Management: The large datasets generated from HTS require sophisticated data analysis and management tools. These tools are essential for identifying trends, building structure-activity relationships, and selecting the most promising candidates for further investigation.

Development of Novel Analytical Probes for In-Situ Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. The development of novel analytical probes for the in-situ monitoring of propoxybenzoate synthesis can lead to improved process control and optimization.

Key areas of advancement include:

Spectroscopic Probes: Techniques such as mid-infrared (MIR) and Raman spectroscopy are well-suited for in-situ monitoring. nih.gov The development of fiber-optic probes that can be directly immersed in the reaction vessel allows for continuous data acquisition without the need for sampling. nih.gov

Chemically Specific Sensors: The design of sensors that are specifically sensitive to the reactants, products, or key intermediates in the synthesis of propoxybenzoates could provide highly selective real-time data.

Integration with Process Analytical Technology (PAT): In-situ monitoring is a cornerstone of PAT, a framework for designing, analyzing, and controlling manufacturing processes. By integrating real-time analytical data with process controls, the synthesis of propoxybenzoates can be made more efficient, consistent, and reliable.

Microfluidic Reactors: The use of microreactors equipped with integrated analytical probes offers a platform for studying reaction kinetics and mechanisms with high precision and control.

Exploration of Sustainable Synthetic Pathways (e.g., Green Chemistry Principles)

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. epa.govorganic-chemistry.org The exploration of sustainable synthetic pathways for propoxybenzoates is a critical area of future research.

This includes a focus on:

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources, rather than fossil fuels, can significantly improve the sustainability profile of propoxybenzoate synthesis. epa.gov

Catalytic Methods: The use of catalysts, particularly heterogeneous catalysts, is a key principle of green chemistry. organic-chemistry.org Catalysts can increase reaction efficiency, reduce waste, and can often be recycled and reused. mdpi.com Research into novel catalysts for the esterification and etherification steps in propoxybenzoate synthesis is a promising avenue.

Energy Efficiency: Developing synthetic methods that can be conducted at lower temperatures and pressures will reduce the energy consumption of the process. epa.gov The use of alternative energy sources, such as microwave irradiation, has shown promise in accelerating esterification reactions. researchgate.net

Safer Solvents: The ideal solvent for a chemical reaction is one that is non-toxic, readily available, and has a minimal environmental impact. Research into the use of greener solvents, or even solvent-free reaction conditions, is a key aspect of sustainable synthesis. bohrium.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org

By embracing the principles of green chemistry, the synthesis of Propyl 2-propoxybenzoate and related compounds can be made more sustainable and economically viable.

Data for a Related Compound: Propyl Benzoate (B1203000)

Due to the limited availability of specific experimental data for this compound, the following table provides information for the closely related compound, Propyl Benzoate.

| Property | Value | Source(s) |

| IUPAC Name | Propyl benzoate | wikipedia.org |

| CAS Number | 2315-68-6 | wikipedia.org |

| Chemical Formula | C₁₀H₁₂O₂ | wikipedia.org |

| Molar Mass | 164.201 g/mol | wikipedia.org |

| Appearance | Colorless oily liquid, nutty odor | wikipedia.org |

| Density | 1.0230 g/cm³ at 20 °C | wikipedia.org |

| Melting Point | -51.6 °C | wikipedia.org |

| Boiling Point | 230 °C | wikipedia.org |

| Solubility in water | Insoluble | wikipedia.org |

| Solubility | Miscible with ethanol, diethyl ether | wikipedia.org |

| Flash Point | 98 °C | wikipedia.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products